2-(3-Methylbutanoyl)benzene-1-diazonium chloride

Description

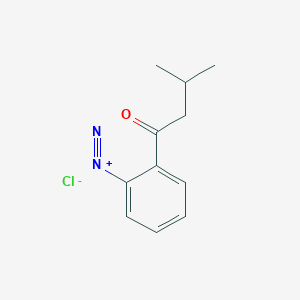

2-(3-Methylbutanoyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

Properties

CAS No. |

61485-16-3 |

|---|---|

Molecular Formula |

C11H13ClN2O |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

2-(3-methylbutanoyl)benzenediazonium;chloride |

InChI |

InChI=1S/C11H13N2O.ClH/c1-8(2)7-11(14)9-5-3-4-6-10(9)13-12;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

IBFPTDVBRSSLDZ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CC=C1[N+]#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutanoyl)benzene-1-diazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the preparation of 2-(3-Methylbutanoyl)aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt . The reaction is highly sensitive to temperature, as higher temperatures can lead to the decomposition of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise temperature control. The process involves the continuous addition of sodium nitrite and hydrochloric acid to a solution of the aromatic amine, ensuring that the temperature remains within the optimal range to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutanoyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).

Coupling Reactions: These reactions often involve phenols or aromatic amines dissolved in alkaline solutions.

Major Products Formed

Substitution Reactions: Products include aryl halides, phenols, and nitriles, depending on the nucleophile used.

Coupling Reactions: The major products are azo compounds, which are widely used as dyes and pigments.

Scientific Research Applications

2-(3-Methylbutanoyl)benzene-1-diazonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutanoyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, leading to the formation of new aromatic compounds. The diazonium ion acts as an electrophile, reacting with nucleophiles to form stable products .

Comparison with Similar Compounds

Similar Compounds

Benzenediazonium Chloride: A simpler diazonium salt used in similar reactions.

2-(4-Methylbutanoyl)benzene-1-diazonium Chloride: A structural isomer with similar reactivity but different physical properties.

Uniqueness

2-(3-Methylbutanoy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.